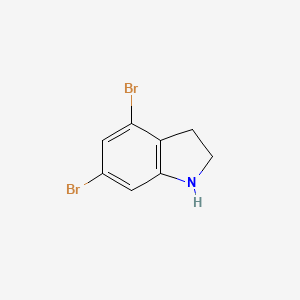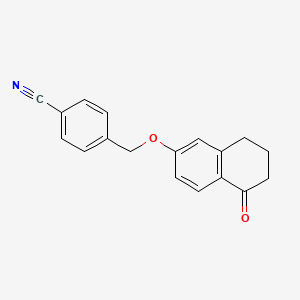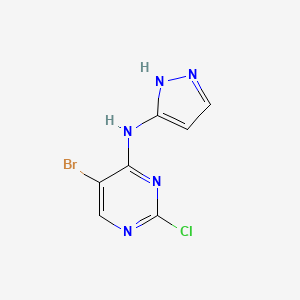
1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol is an organic compound with a unique structure that includes an azetidine ring substituted with diphenylmethyl and fluoromethyl groups
Vorbereitungsmethoden
The synthesis of 1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Diphenylmethyl Group: This step involves the addition of a diphenylmethyl group to the azetidine ring, often through nucleophilic substitution reactions.
Introduction of Fluoromethyl Group: The fluoromethyl group can be introduced using fluorinating agents under controlled conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.
Biological Studies: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The diphenylmethyl group may enhance binding affinity, while the fluoromethyl group can influence the compound’s electronic properties. These interactions can modulate biological pathways, leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
1-(Diphenylmethyl)-2-(fluoromethyl)azetidin-3-ol can be compared with similar compounds such as:
1-(Diphenylmethyl)azetidin-3-ol: Lacks the fluoromethyl group, which may result in different reactivity and biological activity.
1-(Diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol: Contains a trifluoromethyl group instead of a fluoromethyl group, potentially leading to different electronic and steric effects.
1-(Diphenylmethyl)-2-(chloromethyl)azetidin-3-ol: The presence of a chloromethyl group instead of a fluoromethyl group can alter the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H18FNO |
|---|---|
Molekulargewicht |
271.33 g/mol |
IUPAC-Name |
1-benzhydryl-2-(fluoromethyl)azetidin-3-ol |
InChI |
InChI=1S/C17H18FNO/c18-11-15-16(20)12-19(15)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-17,20H,11-12H2 |
InChI-Schlüssel |
WMONYESKNCYCQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)CF)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5H-[1]Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl-](/img/structure/B11847907.png)
![2-{[2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847908.png)
![1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11847912.png)
![tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate](/img/structure/B11847914.png)



![Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11847933.png)

